2-Ethylazepane hydrochloride
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Overview
Description
2-Ethylazepane hydrochloride is a chemical compound with the molecular formula C8H18ClN. It is a derivative of azepane, a seven-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylazepane hydrochloride typically involves the alkylation of azepane with ethyl halides under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydride or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: For industrial-scale production, the process involves the use of cycloheximide as a raw material. The synthesis includes steps such as alkylation, substitution, reduction, and chlorination. The reaction conditions are optimized to achieve high yield and purity, making the method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products Formed:
Oxidation: N-oxides of 2-Ethylazepane.
Reduction: Secondary or primary amines.
Substitution: Azides or nitriles, depending on the nucleophile used.
Scientific Research Applications
2-Ethylazepane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethylazepane hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Azepane: The parent compound with a similar seven-membered ring structure.
2-Methylazepane: A methyl-substituted derivative with slightly different chemical properties.
2-Propylazepane: A propyl-substituted derivative with distinct reactivity.
Uniqueness: 2-Ethylazepane hydrochloride is unique due to its ethyl substitution, which imparts specific steric and electronic effects. These effects influence its reactivity and interaction with other molecules, making it distinct from other azepane derivatives .
Properties
IUPAC Name |
2-ethylazepane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-2-8-6-4-3-5-7-9-8;/h8-9H,2-7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWOZHUNJYTAQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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